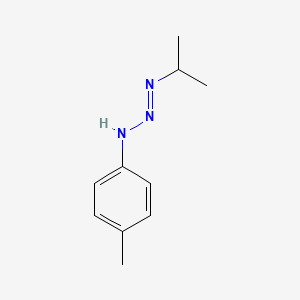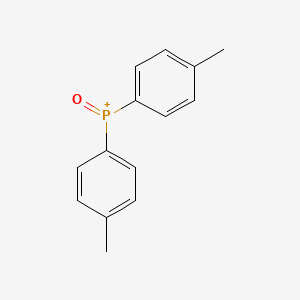
Bis(p-tolyl)phosphine oxide
説明
Bis(p-tolyl)phosphine oxide (BTPO) is an organophosphorus compound that has numerous applications in both organic and inorganic chemistry. BTPO is a colorless, odorless liquid that is soluble in many organic solvents and is stable under normal conditions. This compound has been extensively studied in recent years due to its unique properties and its potential applications in numerous fields.
科学的研究の応用
Methods of Application : It is involved in three-component reactions for synthesizing phosphinoyl-functionalized isoindolinones, which are important in medicinal chemistry due to their biological activities .
Results : The reaction yields phosphine oxides with different substituents on the phosphorus atom, providing a versatile toolkit for further chemical modifications .
Methods of Application : It undergoes secondary reactions to form bidentate ligands that can bind to metals, forming complexes with potential applications in catalysis and material fabrication .
Results : The synthesis route offers a variety of bidentate phosphine oxides, which are then reduced to phosphines and used to create metal complexes .
Methods of Application : It is used to create phosphine oxides that can be incorporated into drug scaffolds, altering their physicochemical properties to enhance solubility and metabolic stability .
Results : Phosphine oxides have been found to increase solubility and stability of drug candidates, although sometimes at the cost of permeability .
Methods of Application : Its structure and properties are analyzed using various spectroscopic techniques to understand its interactions with other chemicals .
Results : The compound’s spectral data provide insights into its electronic structure, which is crucial for designing analytical methods .
Methods of Application : It is involved in the synthesis of derivatives that act as bioisosteres of natural α-amino acids, which may exhibit biological effects beneficial for pest control .
Results : Some derivatives have shown promising activity against bacterial strains, indicating potential for environmental applications .
Methods of Application : It is used in conjugation with biomolecules to investigate biological processes and interactions at the molecular level .
Results : The compound’s ability to bind to biomolecules has facilitated the development of assays and diagnostic tools in biochemistry .
Methods of Application : It forms complexes with metals such as nickel and palladium, which are then used as catalysts in processes like ethylene polymerization .
Results : These catalysts have been shown to perform well and possess higher temperature stability compared to other catalysts, enhancing the efficiency of polymerization processes .
Methods of Application : The reaction involves the formation of secondary phosphine oxides, which are key intermediates in the polymerization process .
Results : The polymerization results in the formation of solid P_xH_y, a compound with potential applications in materials science .
Optoelectronics
Methods of Application : It is incorporated into electronic devices due to its ability to modify the electronic properties of materials, enhancing their performance .
Results : The incorporation of Bis(p-tolyl)phosphine oxide in organic electronics has led to devices with improved efficiency and stability .
Methods of Application : These derivatives are conjugated with biomolecules, allowing them to be used as probes in various imaging techniques .
Results : The use of these compounds in bioimaging has resulted in enhanced image contrast and resolution, facilitating better diagnosis and research outcomes .
Methods of Application : It forms complexes with metals, which are then used as catalysts in organic synthesis, including C–H activation and cross-coupling reactions .
Results : The catalysts developed using Bis(p-tolyl)phosphine oxide have shown high activity and selectivity in various organic transformations .
Methods of Application : It is used as a chiral auxiliary or as part of a chiral ligand system to control the stereochemistry of the synthesized compounds .
Results : The application of Bis(p-tolyl)phosphine oxide in asymmetric synthesis has enabled the production of enantiomerically pure compounds, which are important in pharmaceuticals .
Methods of Application : These derivatives are incorporated into sensor matrices, where they react or bind with the target analyte, causing a detectable change in the sensor’s properties .
Results : Sensors developed with these compounds have been used for the detection of gases, ions, and organic molecules with high sensitivity and selectivity .
Methods of Application : It is added to polymer formulations to enhance their flame retardancy by promoting char formation and reducing heat release rates .
Results : Polymers treated with Bis(p-tolyl)phosphine oxide have shown improved resistance to ignition and slower flame spread in fire tests .
特性
IUPAC Name |
bis(4-methylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538152 | |
| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-tolyl)phosphine oxide | |
CAS RN |
2409-61-2 | |
| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(p-tolyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



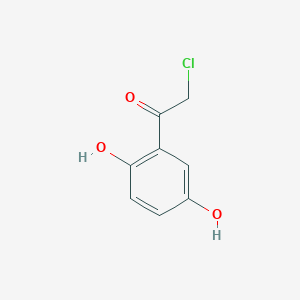
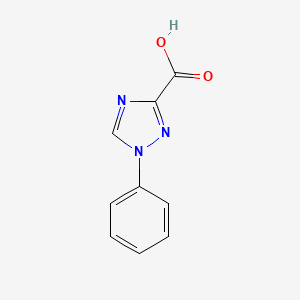
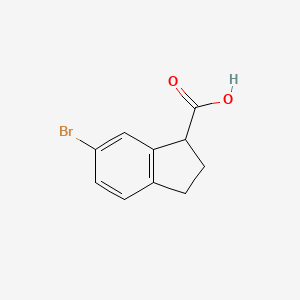
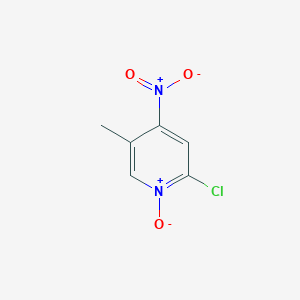

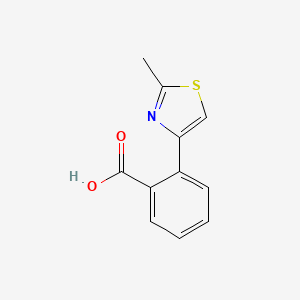
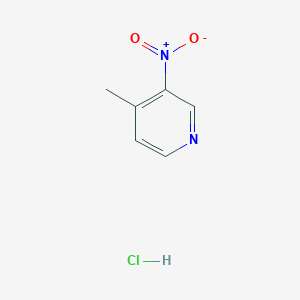
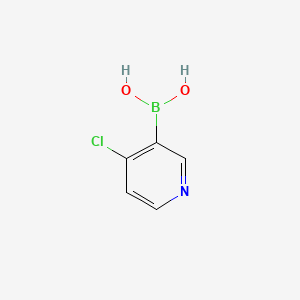
![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)
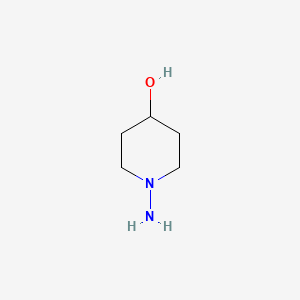

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)

